molecular formula C11H12N4OS B2908360 4-{Imidazo[1,2-b]pyridazine-6-carbonyl}thiomorpholine CAS No. 2415555-54-1

4-{Imidazo[1,2-b]pyridazine-6-carbonyl}thiomorpholine

Cat. No.: B2908360
CAS No.: 2415555-54-1
M. Wt: 248.3
InChI Key: WWYPRYLMBZAGNB-UHFFFAOYSA-N
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Description

The compound “4-{Imidazo[1,2-b]pyridazine-6-carbonyl}thiomorpholine” belongs to a class of compounds known as imidazo[1,2-b]pyridazines . These compounds have been studied for their potential therapeutic significance. They are known to play a crucial role in numerous disease conditions .


Synthesis Analysis

The synthesis of imidazo[1,2-b]pyridazines involves a series of chemical reactions . The process includes the preparation of compounds, their use, and the formation of pharmaceutical compositions .


Molecular Structure Analysis

The molecular structure of imidazo[1,2-b]pyridazines is characterized by a fused imidazole and pyridine ring . The distance between the amide nitrogen and the proximal nitrogen atom of the core imidazo[1,2-b]pyridazine heterocycle is 2.93 Å .


Chemical Reactions Analysis

Imidazo[1,2-b]pyridazines participate in various chemical reactions. They can interact with and inhibit certain biological targets with low nanomolar potency .


Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-b]pyridazines are characterized by weak basicity, a high dipole moment, and robust dual hydrogen-bonding capacity . These properties contribute to unique applications in molecular recognition .

Mechanism of Action

Imidazo[1,2-b]pyridazines act as inhibitors for certain biological targets. For instance, they have been studied as IL-17A inhibitors for the treatment of psoriasis, rheumatoid arthritis, and multiple sclerosis .

Future Directions

The future directions in the study of imidazo[1,2-b]pyridazines include further exploration of their therapeutic potential and the development of new synthetic methods . Their unique physicochemical properties make them promising candidates for drug design .

Properties

IUPAC Name

imidazo[1,2-b]pyridazin-6-yl(thiomorpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4OS/c16-11(14-5-7-17-8-6-14)9-1-2-10-12-3-4-15(10)13-9/h1-4H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWYPRYLMBZAGNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)C2=NN3C=CN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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